2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C22H23BrN4O3 and its molecular weight is 471.355. The purity is usually 95%.
BenchChem offers high-quality 2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green and Mechanochemical Synthesis
This compound has been used in the green and mechanochemical one-pot multicomponent synthesis of bioactive 2-amino-4H-benzo[b]pyrans. The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Multicomponent Synthesis of 2-amino-3-cyano Pyridines
The compound has been used in the multicomponent synthesis of 2-amino-3-cyano pyridines . This synthesis is significant as 2-amino-3-cyano pyridines have significant pharmaceutical and biological activities .
Anti-HIV PR Inhibitors
Pyrans, which are related to the compound, are known to exhibit anti-HIV PR inhibitors activity .
Anti-Breast Cancer
Pyrans are also known to have anti-breast cancer properties .
Preparation of (Aryl)oxadiazolobenzoxazinones
The compound has been used as a reactant for the preparation of (aryl)oxadiazolobenzoxazinones via Suzuki-Miyaura reaction .
Synthesis of N-(Alkoxyphenyl)-aminocarbonylbenzoic Acid Derivatives
It has also been used in the synthesis of N-(alkoxyphenyl)-aminocarbonylbenzoic acid derivatives as protein tyrosine phosphatase 1B inhibitors .
In Vitro Anticancer Activity
Derivatives of the compound have shown in vitro anticancer activity .
Anti-Inflammatory
Pyrans, which are related to the compound, are known to have anti-inflammatory properties .
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O3/c1-14-12-18-20(22(28)27(14)7-6-26-8-10-29-11-9-26)19(17(13-24)21(25)30-18)15-2-4-16(23)5-3-15/h2-5,12,19H,6-11,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIGBOLLAVZYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-bromophenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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